Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a chlorinated pyrimidine ring, and a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloro-5-methylpyrimidine with piperazine in the presence of a tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloro-5-methylpyrimidine is reacted with piperazine in an appropriate solvent such as dichloromethane.
Step 2: Tert-butyl chloroformate is added to the reaction mixture to form the tert-butyl ester.
The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-chloro-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorinated pyrimidine ring and the tert-butyl ester group differentiates it from other similar compounds and influences its behavior in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-16-12(17-11(10)15)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVACVPKAJGXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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